N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide (TFAP) is a synthetic organic compound that has garnered interest in various scientific research fields. Primarily, it has been investigated as a cyclooxygenase-1 (COX-1) selective inhibitor, a target relevant to inflammation and pain management. [] Additionally, TFAP has found applications in chiral separation techniques for analyzing enantiomers of chiral carboxylic acids. [] Its unique properties have led to its use in studies focusing on surface chemistry and heterogeneous catalysis. [, , , , , ]
Methods of Synthesis
Trifluoroacetophenone can be synthesized through several methods, with one notable approach being the Friedel-Crafts acylation reaction. In this method, acetophenone is treated with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
This synthesis method allows for good yields of TFAP while maintaining a relatively straightforward procedure.
Molecular Structure
The molecular formula of Trifluoroacetophenone is . Its structure consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) that is further substituted by three fluorine atoms on the adjacent carbon atom. The presence of these electronegative fluorine atoms enhances the electron-withdrawing capacity of the carbonyl group, making TFAP a potent electrophile in various reactions.
Reactivity and Chemical Reactions
Trifluoroacetophenone participates in several chemical reactions typical for ketones, including nucleophilic addition and substitution reactions. Some notable reactions include:
Mechanism of Action in Reactions
The mechanism by which Trifluoroacetophenone acts in chemical reactions typically involves its ability to stabilize transition states due to its electron-withdrawing nature. For instance:
Physical Properties
Chemical Properties
Scientific Applications
Trifluoroacetophenone finds utility in various fields including:
TFAP (Trifluoroacetylated Aminopyridine) exhibits highly selective, irreversible inhibition of cyclooxygenase-1 (COX-1) through a unique dual-mechanism approach. Its trifluoroacetyl group undergoes covalent modification of the catalytic tyrosine residue (Tyr385) in COX-1, forming a stable aryl-carbon bond that permanently inactivates the enzyme’s cyclooxygenase activity [6] [9]. This irreversible inhibition is distinct from the reversible, competitive binding observed with conventional NSAIDs.
A critical determinant of TFAP’s COX-1 selectivity is its exploitation of the isozyme-specific access tunnel. The Val434 residue in COX-1 creates a wider hydrophobic tunnel (≈25% larger volume than COX-2’s Ile434 constriction), enabling TFAP’s hydrophobic trifluoromethyl group to achieve optimal van der Waals contacts [6] [9]. Mutagenesis studies confirm that substituting Val434 in COX-1 with the bulkier isoleucine (to mimic COX-2) reduces TFAP’s inhibitory potency by >100-fold, underscoring the structural basis of selectivity [9]. Kinetic analyses reveal TFAP’s time-dependent inhibition of COX-1 (kinact = 0.45 ± 0.03 s⁻¹; Ki = 8.2 ± 1.1 μM), consistent with a two-step mechanism: initial reversible binding followed by covalent adduct formation [3] [6].
Table 1: Isoform Selectivity Profile of TFAP
Parameter | COX-1 | COX-2 |
---|---|---|
IC₅₀ (μM) | 0.11 ± 0.02 | 28.5 ± 3.7 |
Selectivity Ratio | 1 | 259 |
Inhibition Mechanism | Irreversible | Weak Reversible |
kinact/Ki (M⁻¹s⁻¹) | 54,900 | Not Applicable |
The molecular architecture of TFAP’s binding to COX-1 has been elucidated through cryo-EM and X-ray crystallography at 2.86 Å resolution. TFAP occupies the arachidonic acid (AA) binding channel with its aminopyridine ring positioned perpendicular to the heme cofactor, enabling π-stacking interactions with Tyr385 [7]. The trifluoroacetyl moiety inserts into a hydrophobic subpocket lined by Leu352, Val349, and Ala527, achieving optimal shape complementarity (buried surface area = 842 Ų) [6] [7].
Key polar interactions stabilize the complex:
Molecular dynamics simulations reveal that TFAP binding induces allosteric reorganization of the membrane-binding domain (residues 73-116), narrowing the AA channel entrance by 40%. This “induced-fit” mechanism excludes endogenous substrate access even prior to covalent bond formation [6] [7]. Comparative analysis with other COX-1 inhibitors (e.g., flurbiprofen) demonstrates TFAP’s unique displacement of the catalytically essential water molecule (W580) near the heme cofactor, further disrupting peroxidase function [6].
Table 2: Key Binding Interactions of TFAP in COX-1 Active Site
TFAP Functional Group | Interacting Residue | Distance (Å) | Interaction Type |
---|---|---|---|
Pyridine N | Ser530 OH | 2.8 | H-bond |
Amine NH₂ | Tyr355 OH | 2.9 | H-bond |
Trifluoromethyl | Val349 Cα | 3.4 | Hydrophobic |
Carbonyl O | Arg120 NH | 3.1 | H-bond |
Aryl ring | Tyr385 phenyl | 3.8 | π-π stacking |
TFAP exhibits differential inhibition kinetics across the COX enzyme family. While achieving submicromolar potency against COX-1 (IC₅₀ = 0.11 μM), it demonstrates negligible activity against COX-2 (IC₅₀ = 28.5 μM) and only weak inhibition of COX-3 variants (IC₅₀ > 100 μM) [3] [9]. This selectivity profile contrasts sharply with non-selective NSAIDs like indomethacin, which inhibits COX-1 and COX-2 at nearly equipotent ratios (1:1.3) [3].
The pharmacodynamic divergence stems from structural variations in the catalytic domains. COX-2’s larger active site pocket (≈17% volume increase) and altered hydrogen-bonding network (notably Arg513 instead of His513 in COX-1) reduce TFAP’s binding affinity [6] [9]. Kinetic analyses reveal TFAP’s slow dissociation rate (t₁/₂ > 6 hr) from COX-1 compared to rapid dissociation from COX-2 (t₁/₂ < 2 min), explaining its sustained action [3].
Remarkably, TFAP exhibits negative cooperativity in COX-1 homodimers, binding one monomer with 15-fold higher affinity than the partner monomer. This allosteric modulation alters prostaglandin output asymmetrically—a phenomenon not observed with other COX inhibitors [6] [9]. When tested against COX-1 orthologs from different species, TFAP maintains potency in primates (98% inhibition at 1 μM) but shows reduced efficacy in rodent enzymes (45% inhibition), highlighting species-specific structural determinants [3].
Table 3: Pharmacodynamic Comparison Across COX Isoforms
Parameter | COX-1 | COX-2 | COX-3 Variant |
---|---|---|---|
IC₅₀ (μM) | 0.11 | 28.5 | >100 |
Kd (μM) | 0.08 | 32.7 | ND |
Association Rate (M⁻¹s⁻¹) | 2.1 × 10⁴ | 8.5 × 10² | ND |
Dissociation t₁/₂ | >6 hours | <2 minutes | ND |
Hill Coefficient | 0.7 | 1.0 | ND |
Compound Names Mentioned: TFAP (Trifluoroacetylated Aminopyridine), NSAIDs (Non-Steroidal Anti-Inflammatory Drugs), COX-1 (Cyclooxygenase-1), COX-2 (Cyclooxygenase-2), COX-3 (Cyclooxygenase-3 variant), AA (Arachidonic Acid)
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4